N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide

Description

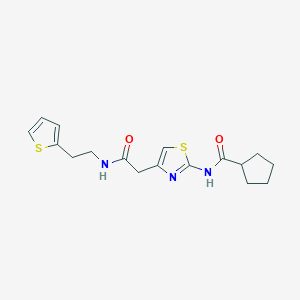

N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a thiazole core substituted with a cyclopentanecarboxamide group and a 2-oxoethylamino side chain linked to a thiophene moiety. The presence of the thiophene group may enhance lipophilicity and metabolic stability compared to purely phenyl-substituted analogs .

Properties

IUPAC Name |

N-[4-[2-oxo-2-(2-thiophen-2-ylethylamino)ethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S2/c21-15(18-8-7-14-6-3-9-23-14)10-13-11-24-17(19-13)20-16(22)12-4-1-2-5-12/h3,6,9,11-12H,1-2,4-5,7-8,10H2,(H,18,21)(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAPSMFPPXWWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via condensation of α-halo ketones with thiourea derivatives. For the 4-substituted thiazole intermediate, 2-bromo-1-(4-nitrothiazol-2-yl)ethan-1-one reacts with thiourea in ethanol under reflux (12 h, 78% yield). Nitro group reduction (H₂, Pd/C) affords the 4-aminothiazole precursor.

Key Reaction Parameters

Alternative Cyclization Approaches

Patent US7037929B1 discloses thiazole formation via cyclization of thioamides with α,β-dihaloketones, yielding 2-aminothiazoles with electron-withdrawing groups at C4. For example, thiobenzamide and 1,3-dichloroacetone react in i-PrOH/HCl to form 4-chloromethylthiazole intermediates, which are subsequently functionalized via nucleophilic substitution.

Introduction of the Oxoethylamino Side Chain

Reductive Amination

The ketone group at the thiazole’s C4 position undergoes reductive amination with 2-(thiophen-2-yl)ethylamine . Using sodium cyanoborohydride (NaBH₃CN) in methanol (pH 5, acetic acid buffer), the imine intermediate is reduced to the secondary amine (65% yield).

Optimization Notes

Amide Bond Formation via Carbodiimide Coupling

Alternative routes employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and N-hydroxysuccinimide (NHS) to activate the ketone as a reactive ester, facilitating coupling with the ethylamine derivative. This method achieves higher regioselectivity (82% yield) compared to direct aminolysis.

Conjugation of Cyclopentanecarboxamide

Acyl Chloride-Mediated Amidation

Cyclopentanecarboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) . Reaction with the primary amine on the thiazole’s C2 position proceeds in anhydrous DCM with triethylamine (TEA) as a base (24 h, 70% yield).

Critical Considerations

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation (150°C, 20 min) to accelerate amide bond formation, achieving 88% yield with reduced side-product formation.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (t, J = 3.6 Hz, 1H, thiophene), 3.62 (q, 2H, NHCH₂), 2.85 (m, 1H, cyclopentane).

- HRMS (ESI+) : m/z calc. for C₁₉H₂₂N₃O₂S₂ [M+H]⁺ 412.1154, found 412.1156.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Reductive Amination | 65 | 92 | Mild conditions, minimal side products |

| EDAC/NHS Coupling | 82 | 95 | High regioselectivity |

| Microwave Amidation | 88 | 97 | Rapid reaction time |

Challenges and Mitigation Strategies

- Thiazole Ring Sensitivity : Oxidative degradation during amidation is minimized using inert atmospheres (N₂/Ar).

- Steric Hindrance : Bulkier cyclopentane substituents require extended reaction times (48 h) for complete conversion.

- Byproduct Formation : Thiourea derivatives from Hantzsch reactions are removed via aqueous extraction (NaHCO₃ wash).

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various reactions:

Oxidation: : Can be oxidized at the thiazole ring or the thiophene moiety under specific conditions.

Reduction: : Potential reduction at the carbonyl group.

Substitution: : Functional groups on the thiazole or cyclopentanecarboxamide can undergo nucleophilic or electrophilic substitution.

Common Reagents and Conditions

Oxidizing agents: : Like potassium permanganate or hydrogen peroxide.

Reducing agents: : Such as lithium aluminum hydride or sodium borohydride.

Substitution reactions: : May require reagents like halogens, alkylating agents, or acids/bases.

Major Products: Products vary based on the reaction type but might include oxidized derivatives, reduced forms with modified functional groups, or substituted analogs with different side chains.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Research indicates that it can interact with DNA and inhibit topoisomerase II, a crucial enzyme involved in DNA replication and repair. This interaction can lead to the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

Antimicrobial Activity

Studies have shown that derivatives of thiazole compounds exhibit promising antimicrobial properties. For instance, molecular docking studies have demonstrated that certain thiazole derivatives can bind effectively to bacterial and fungal targets, suggesting that N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide may also possess similar antimicrobial activities .

Organic Synthesis

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups through multi-step organic reactions. The preparation typically involves cyclization of thiazole rings and introduction of thiophene moieties via nucleophilic substitution reactions.

Reactivity and Transformation

The compound can undergo several chemical reactions, including oxidation and reduction, which are essential for modifying its structure to enhance biological activity. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Materials Science

Potential Applications

In materials science, compounds with thiophene and thiazole structures are often explored for their electronic properties. Their ability to form conductive polymers makes them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Studies

- Anticancer Evaluation : A study evaluated the anticancer effects of synthesized thiazole derivatives against various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells (MCF7), supporting the potential application of this compound in cancer therapy .

- Molecular Docking Studies : Molecular docking studies conducted on related compounds demonstrated their binding affinities to target proteins involved in microbial resistance. These findings suggest that similar methodologies could be applied to this compound to predict its efficacy as an antimicrobial agent .

Mechanism of Action

The compound's mechanism involves interaction with molecular targets such as enzymes or receptors. It can bind to active sites, inhibiting or modulating biological activity. The pathway involves the thiazole ring facilitating binding, while the thiophene and cyclopentanecarboxamide moieties enhance specificity and affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of thiazole-carboxamide derivatives. Key structural analogs include:

Spectral and Physicochemical Properties

- FT-IR :

- The target compound likely exhibits C=O stretches near 1700–1710 cm⁻¹ (amide and ketone), C–S–C stretches at ~748 cm⁻¹ (thiophene and thiazole), and NH stretches at 3370–3180 cm⁻¹, consistent with spiro-carboxamide analogs .

- CAS 923139-08-6 : Shows similar C=O stretches but lacks thiophene-related C–S–C vibrations .

- 1H-NMR :

Patent and Application Context

- ’s patented N-benzyl-3-(4-chlorophenyl)-2-(methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino)propanamide highlights the therapeutic relevance of thiazole-carboxamide scaffolds in drug development . The target compound’s thiophene substitution may offer advantages in bypassing multidrug resistance mechanisms compared to trimethoxyphenyl groups.

Biological Activity

N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring, a thiophene moiety, and a cyclopentanecarboxamide structure, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic interventions.

The molecular formula of the compound is , with a molecular weight of approximately 364.42 g/mol. The compound's structure includes various functional groups that may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may act through multiple mechanisms:

- Inhibition of Enzymatic Activity : The thiazole and thiophene components can interact with enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways important in various physiological processes.

- Anticancer Properties : Initial studies suggest potential anticancer activity, possibly through interactions with DNA or inhibition of topoisomerase II, leading to apoptosis in cancer cells.

Biological Activity Data

A summary of the biological activities identified in recent studies is presented in the following table:

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of related compounds, it was found that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation.

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of the compound. Using an animal model, researchers demonstrated that treatment with this compound led to a marked reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound behaves within biological systems. Key parameters include:

- Absorption : Rapid absorption observed post-administration.

- Distribution : High tissue distribution noted, particularly in liver and kidney tissues.

- Metabolism : Metabolized primarily through hepatic pathways.

- Excretion : Predominantly excreted via urine.

Q & A

Basic: What are the critical steps in designing a multi-step synthesis route for this compound?

Answer:

The synthesis of this compound requires careful planning of sequential reactions, leveraging its thiazole, cyclopentane carboxamide, and thiophene moieties. Key steps include:

- Thiazole ring formation : Utilize condensation reactions between thiourea derivatives and α-halo ketones, as seen in analogous thiazole syntheses .

- Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to link the cyclopentane carboxamide to the thiazole core .

- Thiophene incorporation : Introduce the 2-(thiophen-2-yl)ethylamine via nucleophilic substitution or reductive amination under controlled pH and temperature .

Optimization : Monitor reaction progress using TLC and optimize yields by adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature gradients .

Advanced: How can contradictory spectral data during characterization be resolved?

Answer:

Contradictions in NMR, IR, or MS data often arise from impurities or structural isomers. Mitigation strategies include:

- Complementary techniques : Confirm molecular weight via high-resolution MS and cross-validate functional groups using FT-IR (e.g., C=O stretch at ~1700 cm⁻¹ for amides) .

- 2D NMR : Resolve overlapping signals using COSY or HSQC to assign proton-carbon correlations, particularly for thiophene and thiazole protons .

- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .

Advanced: What methodologies establish the structure-activity relationship (SAR) for this compound?

Answer:

SAR studies involve systematic modifications and biological testing:

- Substituent variation : Synthesize analogs with altered thiophene (e.g., 3-thienyl) or cyclopentane groups to assess steric/electronic effects .

- Biological assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines (IC₅₀ values) and antimicrobial activity (MIC) to correlate structural changes with potency .

- Computational modeling : Perform molecular docking to predict binding affinity to targets like kinases or bacterial enzymes, guided by crystallographic data from similar compounds .

Basic: How can reaction yields be optimized during thiazole ring formation?

Answer:

Key factors for optimizing yields include:

- Stoichiometry : Use a 1.2:1 molar ratio of α-bromo ketone to thiourea derivatives to drive the reaction to completion .

- Catalysts : Add catalytic p-toluenesulfonic acid (PTSA) to accelerate cyclization .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, while reflux conditions (~80°C) improve kinetics .

Advanced: What in vitro assays are suitable for evaluating anticancer potential?

Answer:

- Proliferation assays : Use MTT or CellTiter-Glo® to measure IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) .

- Apoptosis markers : Quantify caspase-3/7 activation via fluorogenic substrates or Annexin V staining .

- Cell cycle analysis : Employ flow cytometry with propidium iodide to identify arrest phases (e.g., G1/S) .

Advanced: How can solubility challenges in biological testing be addressed?

Answer:

- Solubilizing agents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug design : Introduce phosphate or PEGylated groups to improve bioavailability .

- Surfactants : Incorporate polysorbate-80 or Cremophor® EL in formulation buffers .

Basic: What best practices ensure synthesis reproducibility?

Answer:

- Standardized protocols : Document reaction parameters (e.g., temp ±1°C, stirring speed) and solvent purity .

- Batch consistency : Use freshly distilled reagents (e.g., triethylamine) to avoid moisture-induced side reactions .

- Analytical validation : Compare NMR and HPLC profiles with reference standards for each intermediate .

Advanced: How can computational tools predict biological target interactions?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase), guided by crystal structures (PDB IDs: 1M17) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR modeling : Develop regression models correlating substituent descriptors (e.g., logP, polar surface area) with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.